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molecular formula C9H12N2O3 B8313530 2-(Isopropylamino)-5-nitrophenol

2-(Isopropylamino)-5-nitrophenol

Cat. No. B8313530
M. Wt: 196.20 g/mol
InChI Key: YDCVXLYRCGKFBR-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

A solution of 2-amino-5-nitrophenol (2.00 g, 13.0 mmol) in absolute EtOH (52 mL) and acetone (14.3 mL, 195 mmol, 15 equiv.) is treated with sodium cyanoborohydride (408 mg, 6.49 mmol), the pH is adjusted to 4.5–5.0 with glacial AcOH, and the mixture is stirred at ambient temperature for 4 days, during which time additional acetone (2×14.3 mL), sodium cyanoborohydride (3×408 mg) and glacial AcOH is added. The reaction mixture is then readjusted to pH 6, concentrated under reduced pressure, diluted with water (50 mL) and CH2Cl2 (75 mL), and the layers are separated. The organic phase is washed with saline (25 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure, and the residue is chromatographed on a Flash 40M 90 g silica gel cartridge with EtOAc/heptane (20/80). Pooling and concentration of those fractions with an Rf=0.59 by TLC (EtOAc/hexanes, 50/50) gives the title compound, mp 108–110° C.; MS (ESI+) for C9H12N2O3 m/z 197 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Quantity
408 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[CH3:12][C:13]([CH3:15])=O.C([BH3-])#N.[Na+].CC(O)=O>CCO>[CH:13]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11])([CH3:15])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
14.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
408 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
14.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
408 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (50 mL) and CH2Cl2 (75 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic phase is washed with saline (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a Flash 40M 90 g silica gel cartridge with EtOAc/heptane (20/80)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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